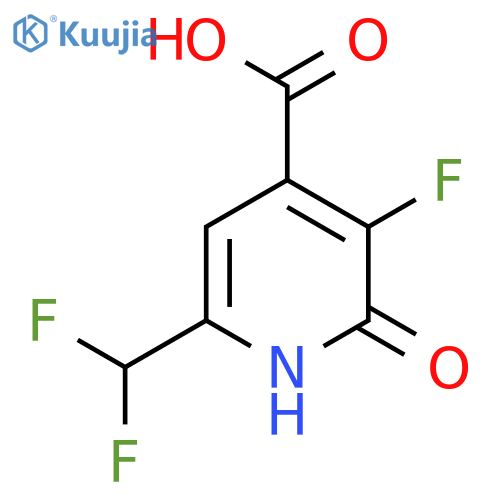Cas no 1805500-13-3 (6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid)

1805500-13-3 structure
商品名:6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid
CAS番号:1805500-13-3
MF:C7H4F3NO3
メガワット:207.106772422791
CID:4806449
6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid
-
- インチ: 1S/C7H4F3NO3/c8-4-2(7(13)14)1-3(5(9)10)11-6(4)12/h1,5H,(H,11,12)(H,13,14)
- InChIKey: JGPBBIUDMRAQND-UHFFFAOYSA-N
- ほほえんだ: FC1C(NC(C(F)F)=CC=1C(=O)O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 359
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 66.4
6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029037125-1g |
6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid |
1805500-13-3 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
| Alichem | A029037125-250mg |
6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid |
1805500-13-3 | 95% | 250mg |
$980.00 | 2022-04-01 | |
| Alichem | A029037125-500mg |
6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid |
1805500-13-3 | 95% | 500mg |
$1,651.30 | 2022-04-01 |
6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid 関連文献
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
1805500-13-3 (6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid) 関連製品
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
